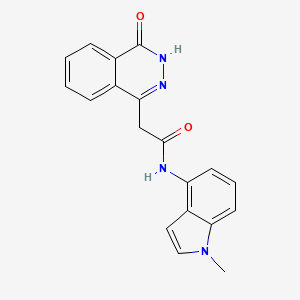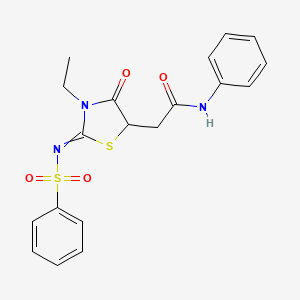![molecular formula C22H20ClN3O4 B14109024 5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14109024.png)
5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, oxo, phenyl, and hydrazinecarbonyl groups, makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid typically involves multi-step organic synthesis One common approach is to start with the quinoline derivative, which undergoes chlorination to introduce the chloro group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro or phenyl positions.
Aplicaciones Científicas De Investigación
4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or a pharmacophore for designing new therapeutic agents.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid involves its interaction with molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazinecarbonyl group may form covalent bonds with nucleophilic sites in proteins or enzymes, inhibiting their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid include:
Quinoline derivatives: Compounds with a quinoline core structure, such as chloroquine or quinine.
Hydrazinecarbonyl compounds: Molecules containing the hydrazinecarbonyl group, like hydrazinecarboxamide.
Uniqueness
The uniqueness of 4-{N’-[(1Z)-1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinecarbonyl}butanoic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of the chloro, oxo, phenyl, and hydrazinecarbonyl groups in a single molecule provides multiple sites for chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H20ClN3O4 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
5-[(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)ethylidene]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H20ClN3O4/c1-13(25-26-18(27)8-5-9-19(28)29)20-21(14-6-3-2-4-7-14)16-12-15(23)10-11-17(16)24-22(20)30/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,24,30)(H,26,27)(H,28,29)/b25-13+ |
Clave InChI |
CFLPDLZFUOOSIG-DHRITJCHSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CCCC(=O)O)/C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)CCCC(=O)O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 |
Solubilidad |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



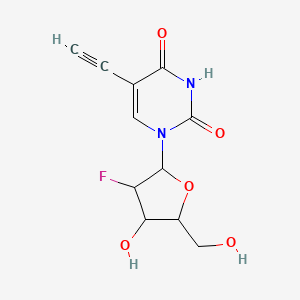
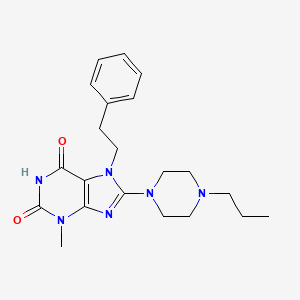
![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14108971.png)
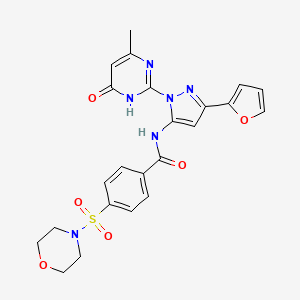
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14108984.png)
![3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14108986.png)
![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109005.png)


![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14109030.png)
![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109038.png)
